molecular formula C7H8BrN3O B12121814 2-Amino-5-bromobenzohydrazide

2-Amino-5-bromobenzohydrazide

Cat. No.: B12121814
M. Wt: 230.06 g/mol
InChI Key: VYYTZOLUCLLAGO-UHFFFAOYSA-N
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Description

2-Amino-5-bromobenzohydrazide is an organic compound with the molecular formula C7H7BrN2O It is a derivative of benzohydrazide, where the amino group is positioned at the second carbon and the bromine atom at the fifth carbon of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-bromobenzohydrazide typically involves the reaction of 2-Amino-5-bromobenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromobenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-Amino-5-bromobenzoic acid derivatives, while reduction can produce various amines.

Scientific Research Applications

2-Amino-5-bromobenzohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromobenzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromobenzoic acid
  • 2-Amino-5-bromobenzaldehyde
  • 2-Amino-5-bromobenzamide

Uniqueness

2-Amino-5-bromobenzohydrazide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its hydrazide functional group makes it versatile for various chemical transformations and applications.

Properties

Molecular Formula

C7H8BrN3O

Molecular Weight

230.06 g/mol

IUPAC Name

2-amino-5-bromobenzohydrazide

InChI

InChI=1S/C7H8BrN3O/c8-4-1-2-6(9)5(3-4)7(12)11-10/h1-3H,9-10H2,(H,11,12)

InChI Key

VYYTZOLUCLLAGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)NN)N

Origin of Product

United States

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